molecular formula C15H13N3O2S B12885255 1-(4-Methylbenzene-1-sulfonyl)-3-phenyl-1H-1,2,4-triazole CAS No. 651723-95-4

1-(4-Methylbenzene-1-sulfonyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B12885255
CAS No.: 651723-95-4
M. Wt: 299.3 g/mol
InChI Key: HIJXMVVTUZVMMD-UHFFFAOYSA-N
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Description

3-Phenyl-1-tosyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The presence of the phenyl and tosyl groups in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-tosyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with tosyl chloride in the presence of a base, followed by cyclization with formamide or other suitable reagents. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of 3-Phenyl-1-tosyl-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-tosyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chemistry: 3-Phenyl-1-tosyl-1H-1,2,4-triazole is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics .

Medicine: The compound’s potential as an anticancer agent is being explored. Its ability to interact with specific enzymes and receptors in cancer cells makes it a promising candidate for drug development .

Industry: In the industrial sector, 3-Phenyl-1-tosyl-1H-1,2,4-triazole is used in the production of dyes, agrochemicals, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-tosyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .

Comparison with Similar Compounds

  • 1-Phenyl-3-hydroxy-1,2,4-triazole
  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles
  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Comparison: Compared to these similar compounds, 3-Phenyl-1-tosyl-1H-1,2,4-triazole is unique due to the presence of both phenyl and tosyl groups. This combination enhances its chemical stability and reactivity, making it more versatile in various applications . The tosyl group, in particular, provides a good leaving group for substitution reactions, which is not present in the other compounds .

Biological Activity

1-(4-Methylbenzene-1-sulfonyl)-3-phenyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H13N3O2SC_{15}H_{13}N_3O_2S with a molecular weight of approximately 299.35 g/mol. The compound features a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H13N3O2SC_{15}H_{13}N_3O_2S
Molecular Weight299.35 g/mol
LogP3.571
PSA73.23 Ų

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various 1,2,4-triazole derivatives showed potent activity against a range of bacterial and fungal strains. Specifically, compounds with sulfonyl groups have been noted for enhanced efficacy against resistant strains due to their ability to disrupt microbial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been extensively studied. In one investigation, a related triazole compound exhibited comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism was attributed to the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Cytotoxicity and Anticancer Activity

Triazoles have also been evaluated for their anticancer properties. A study involving mercapto-substituted triazoles revealed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The modifications on the triazole ring significantly influenced the cytotoxicity levels .

Case Studies

Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that specific substitutions on the triazole ring enhanced both antimicrobial and anticancer activities. For instance, compounds with electron-withdrawing groups showed increased potency against MCF-7 cells compared to their unsubstituted counterparts .

Case Study 2: Comparative Analysis of Biological Activity
In another comparative analysis, various 1,2,4-triazole derivatives were screened for their anti-inflammatory effects. The study found that the sulfonyl-substituted triazoles exhibited superior activity compared to other functional groups. This highlights the importance of structural modifications in enhancing biological efficacy .

Properties

CAS No.

651723-95-4

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C15H13N3O2S/c1-12-7-9-14(10-8-12)21(19,20)18-11-16-15(17-18)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

HIJXMVVTUZVMMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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